(Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one: is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of a bromobenzylidene group and a dimethylamino moiety further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.
Attachment of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the benzofuran ring can undergo oxidation to form quinone derivatives.
Reduction: The bromobenzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl-substituted benzofuran.
Substitution: Amino or thio-substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the dimethylamino group can enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- (Z)-2-(2-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- (Z)-2-(2-methylbenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Uniqueness
Compared to its analogs, (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-20(2)10-13-15(21)8-7-12-17(22)16(23-18(12)13)9-11-5-3-4-6-14(11)19/h3-9,21H,10H2,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRURZKUHKFYNRJ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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